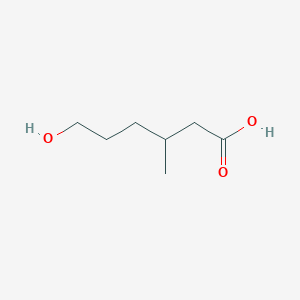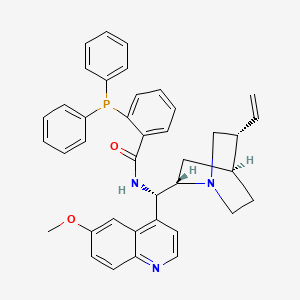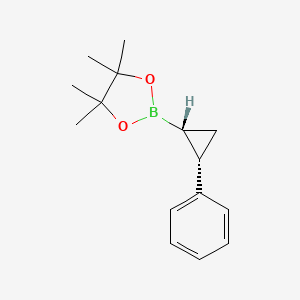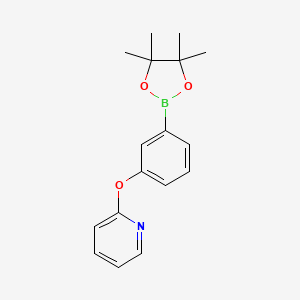
6-Hydroxy-3-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3. It is a metabolite found in human sweat and has a molecular formula of C7H14O3 . This compound is known for its role as a human metabolite and its presence in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methylhexanoic acid can be achieved through various chemical reactions. One common method involves the hydrolysis of 3-hydroxy-3-methylhexanoate esters under acidic or basic conditions . Another approach is the biocatalytic synthesis using regioselective nitrilases, which can hydrolyze nitriles to the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high regio- and enantioselectivity. The use of biocatalytic processes is preferred due to their environmental friendliness and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-methylhexanoic acid.
Reduction: Formation of 6-hydroxy-3-methylhexanol.
Substitution: Formation of 6-chloro-3-methylhexanoic acid.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role as a human metabolite and its presence in sweat.
Medicine: Investigated for its potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the fragrance industry for its odoriferous properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-methylhexanoic acid involves its interaction with various molecular targets and pathways. As a metabolite, it participates in biochemical reactions within the human body, contributing to metabolic processes. The hydroxy and carboxylic acid groups allow it to engage in hydrogen bonding and other interactions with enzymes and receptors .
Comparación Con Compuestos Similares
3-Hydroxy-3-methylhexanoic acid: A similar compound with a hydroxy group at the same position but different structural isomers.
3-Hydroxyhexanoic acid: Lacks the methyl group at position 3, making it less sterically hindered.
3-Methylhexanoic acid: Lacks the hydroxy group, affecting its reactivity and interactions.
Uniqueness: 6-Hydroxy-3-methylhexanoic acid is unique due to the presence of both a hydroxy and a methyl group at position 3, which influences its chemical reactivity and biological interactions. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its similar compounds .
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
6-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
Clave InChI |
ICELWQDCXZXRBH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)


![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)



![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)


![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

